molecular formula C11H11FN2O B11898132 (S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one

(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one

Cat. No.: B11898132
M. Wt: 206.22 g/mol
InChI Key: NVXLBCNIHBTWCG-VIFPVBQESA-N
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Description

(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes a fluorine atom and a tetrahydropyrrolo ring fused to a quinoxaline core. The presence of the fluorine atom enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of aryl cyclopropanes and quinoxalinones, which undergo ring opening and cyclization reactions mediated by visible light . This catalyst-free methodology is operationally simple and efficient, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

For industrial production, the synthesis of this compound may involve more scalable and cost-effective methods. These methods often utilize standard laboratory reagents and conditions that can be easily adapted for large-scale production. The use of visible light-mediated reactions is particularly advantageous due to its green and efficient approach .

Chemical Reactions Analysis

Types of Reactions

(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoxalinone derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various quinoxaline and tetrahydroquinoxaline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound is known to intercalate with DNA, stabilizing the DNA duplex and inhibiting the replication of cancer cells . Additionally, its fluorine atom enhances its binding affinity to target proteins, increasing its biological activity.

Comparison with Similar Compounds

(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its fluorine atom, which enhances its chemical stability and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H11FN2O

Molecular Weight

206.22 g/mol

IUPAC Name

(3aS)-8-fluoro-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one

InChI

InChI=1S/C11H11FN2O/c12-7-3-4-8-10(6-7)14-5-1-2-9(14)11(15)13-8/h3-4,6,9H,1-2,5H2,(H,13,15)/t9-/m0/s1

InChI Key

NVXLBCNIHBTWCG-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H]2C(=O)NC3=C(N2C1)C=C(C=C3)F

Canonical SMILES

C1CC2C(=O)NC3=C(N2C1)C=C(C=C3)F

Origin of Product

United States

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